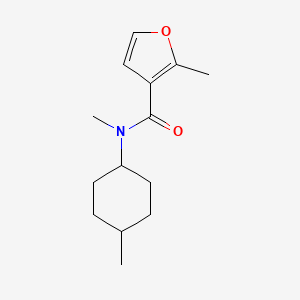
N,2-dimethyl-N-(4-methylcyclohexyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-N-(4-methylcyclohexyl)furan-3-carboxamide, also known as DMCM, is a chemical compound that belongs to the class of carbamates. It is a potent and selective antagonist of the GABAA receptor, which is a type of receptor that mediates the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. DMCM has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology.
Mecanismo De Acción
N,2-dimethyl-N-(4-methylcyclohexyl)furan-3-carboxamide acts as a competitive antagonist of the GABAA receptor. It binds to the same site on the receptor as GABA, but it does not activate the receptor like GABA does. Instead, this compound blocks the binding of GABA to the receptor, which reduces the inhibitory effects of GABA on neuronal activity. This leads to an increase in neuronal excitability and can cause seizures in animal models.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It can induce seizures and convulsions, which makes it a useful tool for studying the mechanisms of epilepsy. This compound can also alter the activity of other neurotransmitter systems in the brain, such as the dopamine and serotonin systems. This has led to interest in this compound as a potential treatment for psychiatric disorders such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,2-dimethyl-N-(4-methylcyclohexyl)furan-3-carboxamide in lab experiments is its potency and selectivity as a GABAA receptor antagonist. This allows researchers to study the effects of GABA on neuronal activity in a controlled manner. However, one limitation of this compound is its potential toxicity. It can induce seizures and convulsions at high doses, which can be harmful to animal subjects. Therefore, researchers must use caution when working with this compound and follow appropriate safety protocols.
Direcciones Futuras
There are a number of future directions for the study of N,2-dimethyl-N-(4-methylcyclohexyl)furan-3-carboxamide. One area of interest is its potential use as a treatment for psychiatric disorders such as depression and anxiety. This compound has been shown to alter the activity of the dopamine and serotonin systems in the brain, which are known to be involved in these disorders. Another area of interest is the development of new GABAA receptor antagonists that are more selective and less toxic than this compound. These compounds could be valuable tools for studying the role of GABA in the brain and could have potential therapeutic applications.
Métodos De Síntesis
N,2-dimethyl-N-(4-methylcyclohexyl)furan-3-carboxamide can be synthesized by reacting 4-methylcyclohexanone with furfurylamine in the presence of a catalyst such as sodium hydride. The resulting product is then treated with dimethyl sulfate to form the final compound. The synthesis of this compound is relatively straightforward and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
N,2-dimethyl-N-(4-methylcyclohexyl)furan-3-carboxamide has been used extensively in scientific research to study the role of GABAA receptors in the brain. It has been shown to be a potent and selective antagonist of the GABAA receptor, which means that it can block the effects of GABA on this receptor. This property has made this compound a valuable tool for studying the physiological and pharmacological effects of GABA in the brain.
Propiedades
IUPAC Name |
N,2-dimethyl-N-(4-methylcyclohexyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-4-6-12(7-5-10)15(3)14(16)13-8-9-17-11(13)2/h8-10,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPQMLVNKILDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)
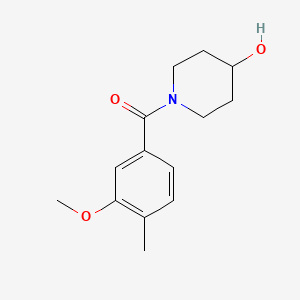
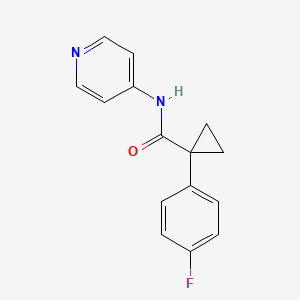
![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
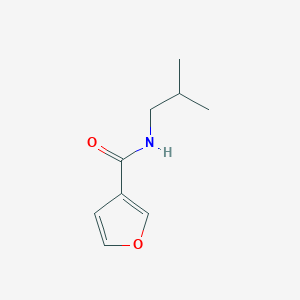
![Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503795.png)
![[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B7503799.png)
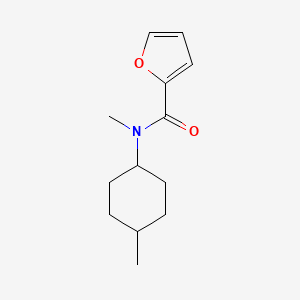
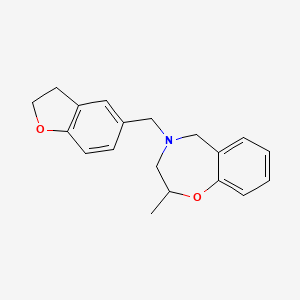
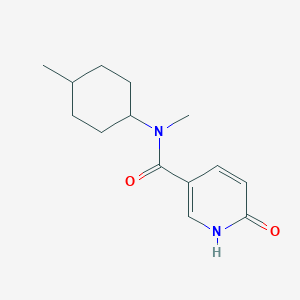
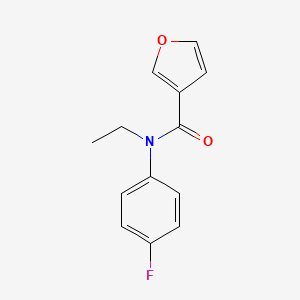
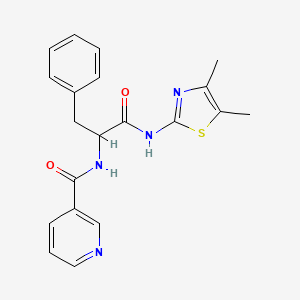
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7503834.png)
